Methyl(diphenyl)(1-phenylethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(diphenyl)(1-phenylethoxy)silane is an organosilicon compound that features a silicon atom bonded to a methyl group, two phenyl groups, and a 1-phenylethoxy group. This compound is part of the broader class of silanes, which are widely used in various chemical applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)(1-phenylethoxy)silane typically involves the hydrosilylation of phenylacetylene with diphenylmethylsilane in the presence of a catalyst. The reaction conditions often include the use of a platinum or rhodium catalyst under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl(diphenyl)(1-phenylethoxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes like this compound can reduce carbonyl compounds in the presence of a catalyst.
Substitution: Halogenating agents and strong acids can facilitate substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted silanes.
Scientific Research Applications
Methyl(diphenyl)(1-phenylethoxy)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Investigated for its potential use in modifying biomolecules.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of Methyl(diphenyl)(1-phenylethoxy)silane involves its ability to donate hydride ions in reduction reactions. The silicon atom, bonded to electronegative groups, facilitates the transfer of hydride ions to electrophilic centers in organic molecules. This property makes it an effective reducing agent in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Diphenylsilane: Similar in structure but lacks the 1-phenylethoxy group.
Triphenylsilane: Contains three phenyl groups instead of two.
Phenylsilane: Contains only one phenyl group and additional hydrogen atoms.
Uniqueness
Methyl(diphenyl)(1-phenylethoxy)silane is unique due to the presence of the 1-phenylethoxy group, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it particularly useful in specialized organic synthesis applications .
Properties
CAS No. |
61418-99-3 |
---|---|
Molecular Formula |
C21H22OSi |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
methyl-diphenyl-(1-phenylethoxy)silane |
InChI |
InChI=1S/C21H22OSi/c1-18(19-12-6-3-7-13-19)22-23(2,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 |
InChI Key |
VELJUSZFWBJYRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.